molecular formula C12H15BrN2O B1287128 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone CAS No. 613678-08-3

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Katalognummer B1287128
CAS-Nummer: 613678-08-3
Molekulargewicht: 283.16 g/mol
InChI-Schlüssel: XIFPGOFGUAEGAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (6-BMP-4-M) is a synthetic compound that has been of interest to scientists due to its potential applications in a variety of fields, including biomedical, chemical, and biotechnological research. 6-BMP-4-M has been studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

Research has identified certain derivatives, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives show promise in pain management, demonstrating effectiveness in mouse models of hyperalgesia, suggesting potential applications in pain therapy (Borza et al., 2007).

Antimicrobial Properties

A series of compounds, including substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones, have been synthesized, exhibiting notable in vitro antibacterial and antifungal activities. These compounds are derived from similar structures to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, indicating their potential use in developing new antimicrobial agents (Reddy & Reddy, 2016).

Nonlinear Optical Applications

The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone and its derivatives have been studied for their nonlinear optical potentials. These compounds exhibit properties that make them suitable for applications in nonlinear optical devices, indicating a potential area of application for similar compounds (Science Letters, 2021).

Analgesic Effect in Pain Management

A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have shown effectiveness as analgesics in animal models. These compounds act as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, highlighting their potential in pain management (Tsuno et al., 2017).

Synthesis Methods and Environmental Considerations

Research on the synthesis of 2- and 4-substituted benzylpiperidines, which are structurally similar to this compound, has led to the development of environmentally benign methods. These methods could be significant for the scalable and sustainable production of such compounds (Ágai et al., 2004).

Structural and Spectral Analysis

Compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized, providing insights into the structural and spectral properties of similar methanone derivatives. Such research contributes to a deeper understanding of these compounds' chemical properties and potential applications (Shahana & Yardily, 2020).

Optical Material Synthesis

A new organic nonlinear optical material, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, has been synthesized and characterized for opto-electronic applications. Its properties suggest potential use in the field of opto-electronics and as a nonlinear optical material (Priya et al., 2019).

Wirkmechanismus

Mode of Action

The mode of action of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Action Environment

. More research is needed to understand how these factors may affect the compound’s action.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Eigenschaften

IUPAC Name

(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPGOFGUAEGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591896
Record name (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

613678-08-3
Record name (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dibromopyridine (5.5 g, 23.2 mmol) in anhydrous dichloromethane (140 mL) under a nitrogen atmosphere. Cool the reaction mixture to −78° C. Add a solution of n-butyl lithium in hexane (1.6 M, 15.8 mL, 25.3 mmol) very slowly via a syringe. After the addition is complete, stir the reaction at −78° C. for 1 hr. Add a solution of 1-methyl-N-methyl-N-methoxy-piperidine-4-carboxamide (2 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture. Stir the reaction at −78° C. for 2 hrs, and then allow the mixture to slowly warm to room temperature overnight. Quench the reaction with 0.1 N NaOH. Dilute the solution with dichloromethane (100 mL), transfer into a separatory funnel and shake with 2 N NaOH (50 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure. Further purify the residue by chromatography on asilica gel column (6%, 2M NH3 in methanol/CH2Cl2 ) to obtain 2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)-pyridine e (2.3 g, 74% yield). Mass spectrum (ion spray): m/z 283 (M+1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Add a solution of n-butyllithium (1.9M in n-hexane, 4 ml, 7.6 mmol) to a solution of 2,6-dibromopyridine (1.81 g, 7.64 mmol) in MTBE (20 mL) dropwise under nitrogen, over 20 min., maintaining the temperature between −72 and −67° C. Stir the yellow heterogeneous solution at −70° C. for 20 min. to provide a green homogeneous solution. Add a solution of 1-methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine (1 g, 5.09 mmol) in 10 mL MTBE dropwise over 20 min., maintaining the temperature below −69° C. Stir the yellow mixture at −75° C. for 1 hr. Quench the reaction mixture with a saturated solution of ammonium chloride (5 mL) between 0 and 10° C. Acidify the mixture to pH 2 with fuming HCl (2 mL). Extract the organic layer. Wash the aqueous phase with MTBE (50 mL), make the aqueous layer basic with a solution of 30% NaOH, and extract with ethyl acetate (2×50 mL). Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure at 40° C. to provide the title intermediate as an oil (1.23 g, 85% yield).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

The present invention is directed to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a pharmaceutically acceptable salt thereof e.g., the hemi-succinate salt comprising the step of: reacting N,N-diethyl-1-methylpiperidine-4-carboxamide (III) with a solution of 2,6-dibromopyridine and Grignard reagent followed by the addition of hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (IV) hydrobromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemi-succinate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.